molecular formula C10H13NO B2666204 (1,2,3,4-Tetrahydroquinolin-7-yl)methanol CAS No. 1000045-81-7

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol

Cat. No.: B2666204
CAS No.: 1000045-81-7
M. Wt: 163.22
InChI Key: CTRBFJUGIGJMCH-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydroquinolin-7-yl)methanol: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

Chemistry: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action for “(1,2,3,4-Tetrahydroquinolin-7-yl)methanol” is not specified in the retrieved papers. Quinoline derivatives are known to exhibit a broad range of biological activities, but the specific mechanisms often depend on the exact structure of the compound .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-7-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 7-quinolinylmethanol using hydrogenation techniques. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the tetrahydro and hydroxyl groups.

    Isoquinoline: A structural isomer of quinoline with different chemical properties.

    (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: A similar compound with methoxy groups at positions 6 and 7.

Uniqueness: (1,2,3,4-Tetrahydroquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides increased stability and reactivity compared to its fully aromatic counterparts .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6,11-12H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRBFJUGIGJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)CO)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000045-81-7
Record name (1,2,3,4-tetrahydroquinolin-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution 1 g (5.23 mmol) of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate in THF (10 ml) was added 20.92 ml, (20.92 mmol) of a solution of DIBAL-H in THF. The reaction mixture was stirred for 2 hr at 0° C. Additional DIBAL-H in THF (15.69 ml, 15.69 mmol) was added. The reaction mixture was allowed to warm to 20° C. and stirring was continued for 16 hr. The reaction mixture was treated with 30 mL of 10% aqueous sodium potassium tartrate and stirred for 1 h. Water was added and the mixture was extracted with AcOEt. The organic layer was dried over MgSO4 and concentrated under reduced pressure to give (1,2,3,4-tetrahydroquinolin-7-yl)methanol. HPLC (Method H) Rt=2.74 min; MS (Method A) [M+H]+=164.1
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1 g
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10 mL
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solution
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20.92 mmol
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15.69 mL
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30 mL
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